molecular formula C8H6FN3O2S B13514534 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13514534
M. Wt: 227.22 g/mol
InChI Key: RGZSEAADCGHLBT-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a triazole ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Attachment to Benzene Ring: The triazole ring is then attached to a benzene ring through a suitable linker, often via a nucleophilic aromatic substitution reaction.

    Introduction of the Sulfonyl Fluoride Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Utilizing large reactors to carry out the synthesis steps in a controlled manner.

    Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C8H6FN3O2S

Molecular Weight

227.22 g/mol

IUPAC Name

4-(triazol-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H

InChI Key

RGZSEAADCGHLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F

Origin of Product

United States

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